Home > Products > Screening Compounds P147043 > 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide - 1286722-18-6

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Catalog Number: EVT-3365590
CAS Number: 1286722-18-6
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

-(4-Methoxy­phen­yl)-4-methyl-N-[4-(4-methyl­phen­yl)-1,3-thia­zol-2-yl]benzamide []

Compound Description: This compound features a benzamide core linked to a 1,3-thiazole ring, both substituted with methylphenyl groups. The crystal structure reveals strong N—H⋯O hydrogen bonds and weak C—H⋯O and C—H⋯π interactions. []

Relevance: This compound exhibits structural similarities to 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide, particularly in the presence of the substituted benzamide core and the 1,3-thiazole ring with a 4-methylphenyl substituent. The key difference lies in the presence of an imidazolidinone ring in the target compound instead of a methyl group on the benzamide ring in this related compound.

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast) [, , ]

Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. It features a phthalimide core linked to a substituted phenethyl group with a sulfonyl moiety. [] Solid-state studies have shown apremilast forms solvates and cocrystals with various small molecules, highlighting its ability to engage in π-philic interactions. []

Relevance: Though structurally distinct from 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide, apremilast's inclusion arises from its chemical modification leading to the sulfone analog. Both compounds feature an acetamide group linked to a substituted aromatic ring. This suggests the acetamide moiety might be a critical structural feature for biological activity in this class of compounds. , ,

-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thia­zol-2-yl)acetamides []

Compound Description: This series of bi-heterocycles features a 1,3-thiazole ring linked to a 1,3,4-oxadiazole through a sulfide bridge. These compounds were designed as potential therapeutic agents against Alzheimer's disease and diabetes. []

Relevance: The presence of the 1,3-thiazole ring with a 4-methyl substituent linked to an acetamide group directly connects this series to 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide. The major structural variation lies in the absence of the imidazolidinone ring and the presence of the oxadiazole ring connected via a sulfide bridge in the related compound.

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide []

Compound Description: This compound features a brominated indole linked to a brominated methoxyphenyl ring through a methylene bridge. The indole ring possesses a phenylsulfonyl substituent. Crystal structure analysis revealed intramolecular C-H...O hydrogen bonds influencing the conformation. []

Relevance: The shared presence of a methoxyphenyl ring with an acetamide group makes this compound structurally similar to 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide. The key difference lies in the indole ring system and its substituents in this related compound compared to the imidazolidinone ring in the target compound.

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide []

Compound Description: This compound features a methoxyquinoline ring linked to a piperazine group through an acetamide group. It also contains a methoxyphenyl group. The crystal structure reveals weak intermolecular C—H⋯π interactions. []

Relevance: This compound shares the methoxyphenyl ring linked to an acetamide group with 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide. The major difference lies in the presence of the piperazine ring and the quinoline moiety in this related compound compared to the imidazolidinone ring and benzothiazole group in the target compound.

Isonitroso-(4-methylthiazol-2-yl)acetamide and Isonitroso-(4-methylthiazol-2-yl)-(benzothiazol-2-yl)methanide []

Compound Description: These compounds are ligands used to form copper(II) complexes with 1,10-phenanthroline. Both ligands feature a 4-methylthiazole ring, and one of them includes a benzothiazole group. The structures exhibit strong intramolecular S---O interactions between the thiazole sulfur and the nitroso oxygen. []

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498) []

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist with anti-inflammatory and analgesic properties, showing potential for treating rheumatoid arthritis and osteoarthritis. []

Relevance: This compound and 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide both feature a methoxyphenyl ring attached to an acetamide group. The key difference lies in the complex polycyclic structure of MF498 compared to the imidazolidinone and benzothiazole rings in the target compound.

N-(1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)ureas/carboxamides [] and N-(1-(benzo[d]thiazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)ureas/carboxamides []

Compound Description: These series of compounds contain a pyrazole ring linked to either a nitrobenzoxazole or a benzothiazole. The synthesis involved a sequence of condensation reactions and deprotection steps. The compounds were evaluated for antimicrobial activity. []

(S)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonyl-ethyl]-4-acetylamino-isoindoline-1,3-dione []

Compound Description: This compound is an isomer of apremilast specifically prepared with high purity (at least 99%) to ensure pharmaceutical formulation effectiveness. It also features a phthalimide core with an acetamide substituent and a sulfonylethyl group connected to an ethoxymethoxyphenyl ring. []

Relevance: This compound shares the acetamide group linked to a substituted aromatic ring and the sulfonyl moiety with 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide. The phthalimide ring in this related compound replaces the imidazolidinone ring and benzothiazole ring system present in the target compound.

(E)-substituted phenyl acryloylphenyl-4-methyl-1-oxophthalazine-1,3,4-oxadiazolylthioacetamides []

Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked to a phthalazine ring through a thioacetamide bridge. They were designed as antibacterial agents and exhibited good activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. []

N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds []

Compound Description: These compounds feature both benzothiazole and 1,3-thiazole rings connected through an imine group. They were synthesized by reacting 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone. These compounds exhibited cytotoxicity against a panel of cancer cell lines, especially those containing a phenolic segment. []

Relevance: The inclusion of both the benzothiazole and 1,3-thiazole rings directly relates this series to 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide. The key difference is the absence of the acetamide and imidazolidinone rings and the presence of an imine group connecting the two heterocyclic rings in these related compounds.

N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines []

Compound Description: This series comprises analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines featuring a phenylacetamide group with various N-aryl substitutions. Synthesized via Suzuki coupling, these compounds displayed promising activity against the HCT 116 cancer cell line. []

Relevance: These compounds share the phenylacetamide moiety with 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide, highlighting the potential significance of this group for anticancer activity. The significant difference lies in the triazolophthalazine ring system present in these analogs, which replaces the imidazolidinone and benzothiazole ring system in the target compound.

-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide []

Compound Description: This compound features an imidazo[2,1-b][1,3]thiazole ring linked to a complex spirocyclic system containing a hydroxyphenyl substituent. It also possesses an acetamide group. The crystal structure exhibits a variety of hydrogen bonds and π–π stacking interactions. []

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives []

Compound Description: These series of compounds are derived from pyrazolopyrimidine cores and were designed as potential CDK2 inhibitors due to their structural resemblance to purines. The synthesis involved reactions of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with various reagents, including acetic anhydride and hydrazine hydrate. []

Relevance: While structurally distinct from 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide, their inclusion stems from the shared focus on nitrogen-containing heterocyclic compounds with potential biological activity. This highlights the research focus on exploring diverse heterocyclic scaffolds for therapeutic applications.

,2-bis(4-aryl-3,5-dicyano-6-mercapto-2-oxo-1,2-dihydropyridin-l-yl)ethane derivatives []

Compound Description: These bis(thioxopyridine) derivatives were synthesized by reacting NN'-(ethane-1,2-diyl)bis(cyanoacetamide) with aromatic aldehydes and subsequently with 2-cyanothioacetamide. These compounds were evaluated for their antimicrobial activity. []

Relevance: Though structurally different from 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide, their inclusion comes from the shared research focus on synthesizing heterocyclic compounds and evaluating their antimicrobial activity. This highlights the exploration of diverse chemical structures in the search for new antimicrobial agents.

N-[4-(9-dimethylimino-9H-benzo[a]phenoxazin-5-ylamino)butyl]-2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetamide chloride (RR11) []

Compound Description: RR11 is a potent and selective cyclooxygenase-1 (COX-1) inhibitor, bearing a fluorescent benzo[a]phenoxazine moiety. It was designed as a potential probe for intraoperative ovarian cancer imaging. []

Relevance: This compound shares the methoxyphenyl group attached to an acetamide group with 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide. The key difference lies in the complex structure of RR11, featuring a benzo[a]phenoxazine and an isoxazole ring, compared to the imidazolidinone and benzothiazole rings in the target compound.

-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide []

Compound Description: This compound was identified as a potential inhibitor of matrix metalloproteinase-13 (MMP-13) through a high-throughput screen. It showed promising activity in attenuating IL-1β-induced MMP13 mRNA expression in OUMS-27 chondrosarcoma cells, suggesting potential for treating osteoarthritis. []

Relevance: This compound shares the methoxyphenyl ring attached to an acetamide group with 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide. The key difference lies in the presence of the quinolinone ring in this related compound compared to the imidazolidinone and benzothiazole rings in the target compound.

‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7) []

Compound Description: Compound 7 is a small-molecule inhibitor of HIV-1 assembly, targeting the phosphatidylinositol (4,5)-bisphosphate binding site of the HIV-1 matrix protein. It was identified through virtual screening and exhibited antiviral activity in primary human cells. []

Relevance: This compound shares the substituted phenylacetamide moiety with 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide. The main structural difference is the presence of a piperazine ring and an oxadiazole ring in compound 7, replacing the imidazolidinone and benzothiazole rings in the target compound.

-chloro-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide []

Compound Description: This compound is an intermediate in the synthesis of a series of arylidene compounds from 2-iminothiazolidine-4-one derivatives. It was prepared by reacting 4-(6-methylbenzothiazole-2-yl)benzylamine with chloroacetyl chloride. []

Relevance: This compound is structurally similar to 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide, containing the same 4-methylbenzo[d]thiazol-2-yl group attached to a nitrogen atom. The key difference is the presence of a chlorophenyl group instead of the acetamide and imidazolidinone ring system in the target compound.

-chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)-N-(3-methoxypropyl)-acetamide (JT010) []

Compound Description: JT010 is a potent and specific TRPA1 agonist, utilized to investigate the sensation of TRPA1 activation in humans. It was found to induce dose-dependent pain when injected intradermally, and this effect was abolished by co-injection with a specific TRPA1 antagonist. []

Relevance: This compound and 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide both feature a methoxyphenyl ring linked to a thiazole ring via an acetamide group. The key difference lies in the presence of a 3-methoxypropyl group on the acetamide nitrogen in JT010 and the 4-methylbenzothiazole group in the target compound.

-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives []

Compound Description: This series of compounds features a thiazole ring linked to a propanamide group, with various heteroaryl substitutions at the 2-position of the propanamide. These compounds were investigated for their antimicrobial and cytotoxic activity, showing promising activity against various bacterial and fungal strains and cancer cell lines. []

Relevance: These compounds share the thiazole ring linked to an amide group with 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide. The key difference lies in the propanamide group with heteroaryl substitutions in these related compounds, while the target compound has an acetamide group linked to a benzothiazole ring and an imidazolidinone ring.

N-aryl amides of pyrido[1,2-a]pyrimidin-2-ones []

Compound Description: These compounds feature a pyrido[1,2-a]pyrimidin-2-one core with an acetamide group bearing various N-aryl substituents. They were synthesized and evaluated for their antibacterial activity against Bacillus subtilis and Escherichia coli. []

N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide [, ]

Compound Description: This compound is a potent MEK inhibitor. It was investigated for its potential in combination therapies for cancer treatment, specifically in conjunction with anti-PD-L1 antibodies and/or B-Raf inhibitors. [, ]

,4-dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl) benzamide (918013) []

Compound Description: 918013 is a potent inhibitor of Autotaxin (ATX), a lysophospholipase D involved in various diseases such as cancer, neuropathic pain, and fibrotic diseases. It was identified through a high-throughput screen and was found to target the hydrophobic pocket of ATX, blocking access to the active site. []

Properties

CAS Number

1286722-18-6

Product Name

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

IUPAC Name

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5

InChI

InChI=1S/C20H20N4O3S/c1-13-4-3-5-16-18(13)22-19(28-16)21-17(25)12-23-10-11-24(20(23)26)14-6-8-15(27-2)9-7-14/h3-9H,10-12H2,1-2H3,(H,21,22,25)

InChI Key

SMUZIJLFSKFKRD-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3CCN(C3=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3CCN(C3=O)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.